molecular formula C7H15BrO B13597325 3-(Bromomethyl)-3-methoxypentane

3-(Bromomethyl)-3-methoxypentane

Cat. No.: B13597325
M. Wt: 195.10 g/mol
InChI Key: HETUHYCGKRLALW-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-methoxypentane is an organic compound that belongs to the class of brominated alkanes It is characterized by the presence of a bromomethyl group and a methoxy group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-methoxypentane typically involves the bromination of 3-methoxypentane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems and reactors can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-methoxypentane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Elimination: Strong bases such as potassium tert-butoxide in solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

    Elimination: Alkenes such as 3-methoxypent-2-ene.

    Oxidation: Aldehydes or carboxylic acids derived from the methoxy group.

Scientific Research Applications

3-(Bromomethyl)-3-methoxypentane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs and active pharmaceutical ingredients.

    Material Science: It is used in the preparation of polymers and other advanced materials.

    Biological Studies: The compound can be used to study the effects of brominated alkanes on biological systems.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-methoxypentane involves its reactivity towards nucleophiles and bases. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivatives. The methoxy group can also participate in oxidation reactions, contributing to the compound’s versatility in chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)-3-methoxyhexane: Similar structure with an additional carbon in the backbone.

    3-(Bromomethyl)-3-methoxybutane: Similar structure with one less carbon in the backbone.

    3-(Chloromethyl)-3-methoxypentane: Similar structure with a chlorine atom instead of a bromine atom.

Uniqueness

3-(Bromomethyl)-3-methoxypentane is unique due to the presence of both a bromomethyl and a methoxy group on the same carbon atom. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in synthetic chemistry and industrial processes.

Properties

Molecular Formula

C7H15BrO

Molecular Weight

195.10 g/mol

IUPAC Name

3-(bromomethyl)-3-methoxypentane

InChI

InChI=1S/C7H15BrO/c1-4-7(5-2,6-8)9-3/h4-6H2,1-3H3

InChI Key

HETUHYCGKRLALW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CBr)OC

Origin of Product

United States

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